Cas no 3622-44-4 (2-bromo-7-methylbenzo[d]thiazole)
2-bromo-7-methylbenzo[d]thiazole Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-7-methylbenzo[d]thiazole
- 2-BROMO-7-METHYLBENZOTHIAZOLE
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- Inchi: InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3
- InChI Key: QVUMYNISVUZNTP-UHFFFAOYSA-N
- SMILES: CC1=CC=CC2=C1SC(=N2)Br
Computed Properties
- Exact Mass: 226.94000
- Monoisotopic Mass: 226.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1A^2
Experimental Properties
- PSA: 41.13000
- LogP: 3.36720
2-bromo-7-methylbenzo[d]thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM323174-1g |
2-Bromo-7-methylbenzo[d]thiazole |
3622-44-4 | 95% | 1g |
$561 | 2021-06-17 | |
| Chemenu | CM323174-1g |
2-Bromo-7-methylbenzo[d]thiazole |
3622-44-4 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A051000431-250mg |
2-Bromo-7-methylbenzothiazole |
3622-44-4 | 98% | 250mg |
$890.43 | 2023-09-02 | |
| Alichem | A051000431-500mg |
2-Bromo-7-methylbenzothiazole |
3622-44-4 | 98% | 500mg |
$1153.76 | 2023-09-02 | |
| Alichem | A051000431-1g |
2-Bromo-7-methylbenzothiazole |
3622-44-4 | 98% | 1g |
$1983.77 | 2023-09-02 | |
| Enamine | EN300-7721339-0.05g |
2-bromo-7-methyl-1,3-benzothiazole |
3622-44-4 | 95% | 0.05g |
$93.0 | 2024-05-22 | |
| Enamine | EN300-7721339-0.1g |
2-bromo-7-methyl-1,3-benzothiazole |
3622-44-4 | 95% | 0.1g |
$139.0 | 2024-05-22 | |
| Enamine | EN300-7721339-0.25g |
2-bromo-7-methyl-1,3-benzothiazole |
3622-44-4 | 95% | 0.25g |
$198.0 | 2024-05-22 | |
| Enamine | EN300-7721339-0.5g |
2-bromo-7-methyl-1,3-benzothiazole |
3622-44-4 | 95% | 0.5g |
$312.0 | 2024-05-22 | |
| Enamine | EN300-7721339-1.0g |
2-bromo-7-methyl-1,3-benzothiazole |
3622-44-4 | 95% | 1.0g |
$400.0 | 2024-05-22 |
2-bromo-7-methylbenzo[d]thiazole Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 2-bromo-7-methylbenzo[d]thiazole
Recent Advances in the Study of 2-Bromo-7-methylbenzo[d]thiazole (CAS: 3622-44-4) in Chemical Biology and Pharmaceutical Research
The compound 2-bromo-7-methylbenzo[d]thiazole (CAS: 3622-44-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by a benzo[d]thiazole core with bromine and methyl substituents, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a building block for novel therapeutics, particularly in oncology and infectious diseases.
One of the most notable advancements involves the use of 2-bromo-7-methylbenzo[d]thiazole in the development of kinase inhibitors. Researchers have demonstrated its efficacy in modulating specific kinase pathways implicated in cancer progression. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* highlighted its role in the synthesis of selective inhibitors targeting aberrant kinase activity in non-small cell lung cancer (NSCLC). The study reported a significant reduction in tumor growth in preclinical models, underscoring the compound's therapeutic potential.
In addition to its oncological applications, 2-bromo-7-methylbenzo[d]thiazole has been investigated for its antimicrobial properties. A recent *Bioorganic & Medicinal Chemistry Letters* article detailed its incorporation into novel antimicrobial agents effective against drug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). The study emphasized the compound's ability to disrupt bacterial cell wall synthesis, offering a promising avenue for addressing antibiotic resistance.
From a synthetic chemistry perspective, advancements in the efficient production of 2-bromo-7-methylbenzo[d]thiazole have been reported. A 2024 *Organic Process Research & Development* paper described a scalable and environmentally friendly synthesis route, reducing reliance on hazardous reagents and improving yield. This methodological innovation is expected to facilitate broader adoption of the compound in industrial and academic settings.
Looking ahead, the versatility of 2-bromo-7-methylbenzo[d]thiazole positions it as a valuable scaffold for future drug discovery efforts. Ongoing research is exploring its utility in targeted drug delivery systems and as a fluorescent probe for bioimaging. As the scientific community continues to unravel its full potential, this compound is poised to play a pivotal role in advancing chemical biology and pharmaceutical sciences.
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